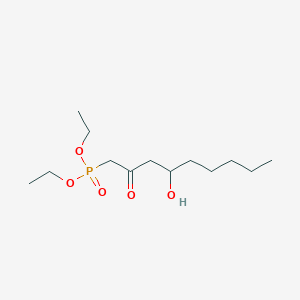
1-Diethoxyphosphoryl-4-hydroxynonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diethoxyphosphinyl-4-hydroxynonan-2-one is a chemical compound with the molecular formula C12H25O4P It is known for its unique structure, which includes a phosphinyl group and a hydroxyl group attached to a nonanone backbone
Métodos De Preparación
The synthesis of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one typically involves the reaction of diethyl phosphite with a suitable precursor under controlled conditions. The reaction conditions often include the use of a base to facilitate the formation of the phosphinyl group. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Diethoxyphosphinyl-4-hydroxynonan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phosphinyl group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Diethoxyphosphinyl-4-hydroxynonan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one involves its interaction with molecular targets through its phosphinyl and hydroxyl groups. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Diethoxyphosphinyl-4-hydroxynonan-2-one can be compared with similar compounds such as:
1-Diethoxyphosphinyl-4-hydroxyhexan-2-one: Similar structure but with a shorter carbon chain.
1-Diethoxyphosphinyl-4-hydroxyoctan-2-one: Similar structure but with a different carbon chain length.
1-Diethoxyphosphinyl-4-hydroxydecan-2-one: Similar structure but with a longer carbon chain. The uniqueness of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one lies in its specific carbon chain length and the positioning of the functional groups, which influence its reactivity and applications.
Propiedades
Número CAS |
113848-00-3 |
|---|---|
Fórmula molecular |
C13H27O5P |
Peso molecular |
294.32 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-4-hydroxynonan-2-one |
InChI |
InChI=1S/C13H27O5P/c1-4-7-8-9-12(14)10-13(15)11-19(16,17-5-2)18-6-3/h12,14H,4-11H2,1-3H3 |
Clave InChI |
GOWXDWHMDPJXEG-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC(=O)CP(=O)(OCC)OCC)O |
SMILES canónico |
CCCCCC(CC(=O)CP(=O)(OCC)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















